

5-Chloro-2-(chloromethyl)-3-fluoropyridine CAS number

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Compound of Interest

Compound Name: 5-Chloro-2-(chloromethyl)-3-fluoropyridine

CAS No.: 1227585-36-5

Cat. No.: B567338

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An In-Depth Technical Guide to **5-Chloro-2-(chloromethyl)-3-fluoropyridine**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

5-Chloro-2-(chloromethyl)-3-fluoropyridine, identified by its CAS number 1227585-36-5, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.^{[1][2]} Its strategic value lies in the unique arrangement of its substituents on the pyridine core. The presence of a reactive chloromethyl group, a nucleophilic substitution-prone fluorine atom, and a directing chlorine atom provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.^{[3][4]} This guide offers a comprehensive technical overview of its properties, plausible synthetic routes, characteristic reactivity, and potential applications, grounded in established chemical principles for analogous structures.

PART 1: Physicochemical and Spectroscopic Profile

The precise manipulation of this reagent in a laboratory setting necessitates a thorough understanding of its physical and chemical properties. While extensive experimental data is not broadly published, key properties are available from commercial suppliers, and spectroscopic characteristics can be inferred from foundational principles and data from analogous structures.

Core Compound Properties

All quantitative data are summarized in the table below for clarity and ease of comparison.

Property	Value	Source(s)
CAS Number	1227585-36-5	[1][5][6]
Molecular Formula	C ₆ H ₄ Cl ₂ FN	[1][5][6]
Molecular Weight	180.01 g/mol	[1][5][6]
Predicted Density	1.422 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	193.9 ± 35.0 °C	[1]
Purity (Typical)	>97%	[6]

Spectroscopic Signature Analysis (Anticipated)

While a definitive, published spectrum for this specific CAS number is not available in the provided search results, a senior scientist can predict the expected signals based on the structure and data from similar compounds, such as 2-Chloro-5-fluoropyridine.[7]

Spectroscopic data, including ¹H NMR, is often available from the supplier upon request.[5][6]

- ¹H NMR (Proton NMR): The spectrum is expected to show two primary signals:
 - A singlet for the two protons of the chloromethyl group (-CH₂Cl), likely appearing in the range of 4.5-4.8 ppm. This region is characteristic of benzylic-like protons adjacent to an electron-withdrawing group and a halogen.
 - Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling between these protons and with the fluorine atom (³J-HH and

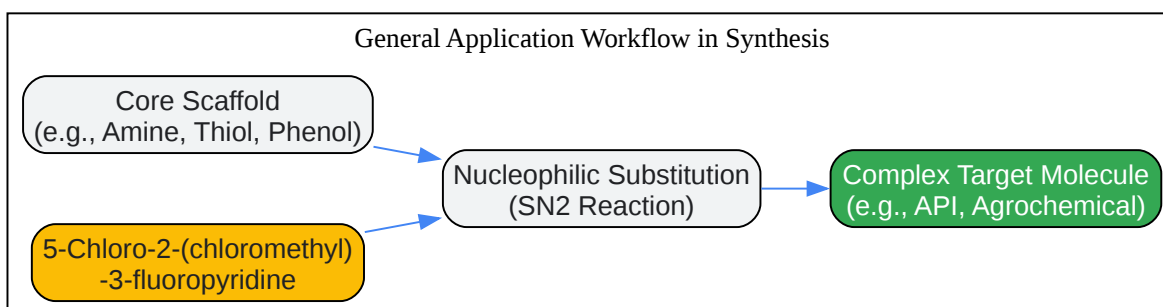
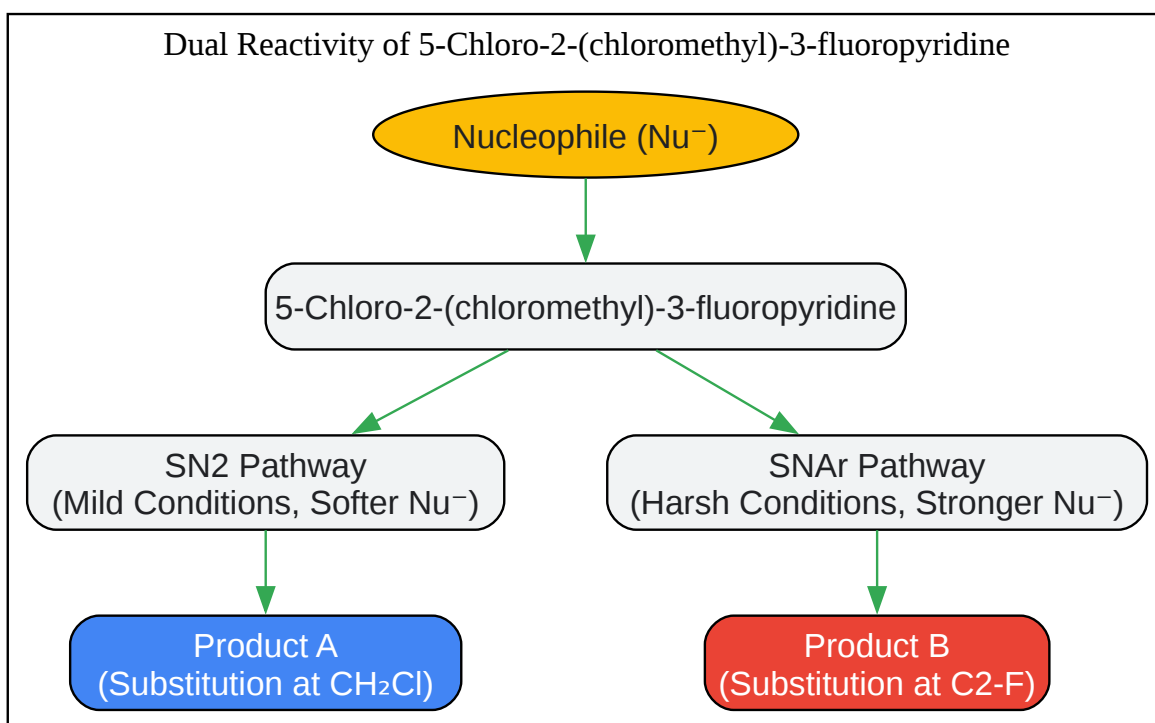
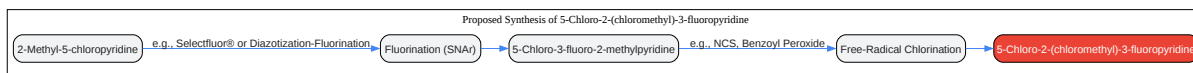
$^4\text{J-HF}$) will result in a complex splitting pattern.

- ^{13}C NMR (Carbon NMR): The carbon spectrum would provide key structural confirmation:
 - A signal for the chloromethyl carbon ($-\text{CH}_2\text{Cl}$) around 40-45 ppm.
 - Five distinct signals in the aromatic region for the pyridine ring carbons. The carbons bonded to fluorine and chlorine will show characteristic shifts, and the carbon attached to fluorine will exhibit a large one-bond C-F coupling constant ($^1\text{J-CF}$), a hallmark of fluorinated aromatics.[8]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) with a characteristic isotopic pattern for two chlorine atoms (M , $\text{M}+2$, $\text{M}+4$ peaks with an approximate ratio of 9:6:1).

PART 2: Synthesis and Manufacturing Pathways

A definitive, published synthesis protocol for **5-Chloro-2-(chloromethyl)-3-fluoropyridine** is not readily available. However, based on established methodologies for related halogenated pyridines, a plausible and logical multi-step synthetic route can be designed.[9][10][11] The proposed pathway involves the strategic introduction of the required functional groups onto a pyridine precursor.

A likely synthetic strategy begins with a substituted picoline (methylpyridine) and proceeds through sequential halogenation steps. The rationale is to first establish the pyridine ring substitution pattern and then functionalize the methyl group at a later stage to avoid unwanted side reactions.



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